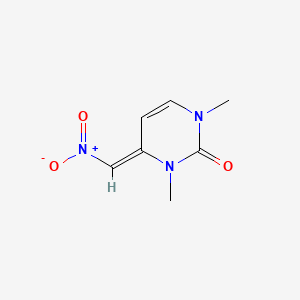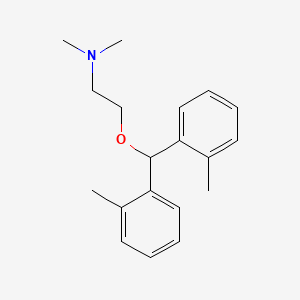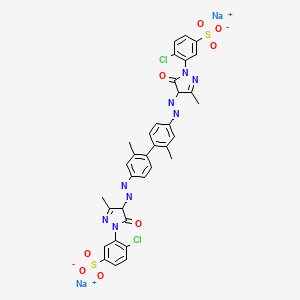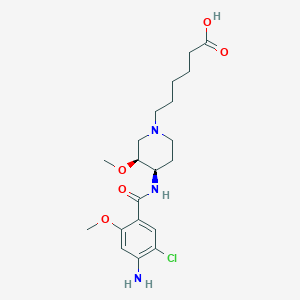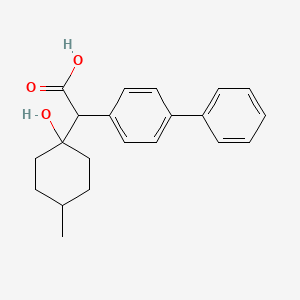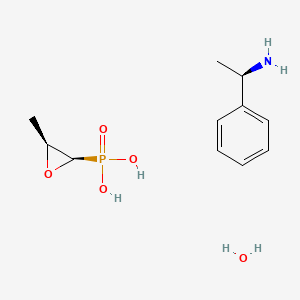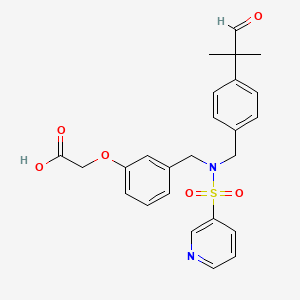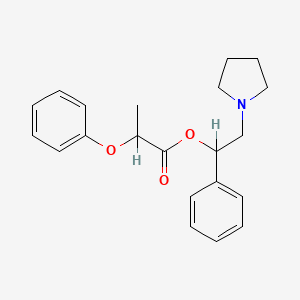
2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester is an organic compound that belongs to the class of phenoxypropionic acid derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a phenoxy group attached to a propionic acid moiety, which is further esterified with an alpha-(1-pyrrolidinylmethyl)benzyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester typically involves the esterification of 2-Phenoxypropionic acid with alpha-(1-pyrrolidinylmethyl)benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides and other agrochemicals.
作用机制
The mechanism of action of 2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester moiety may undergo hydrolysis to release the active acid form, which can further interact with cellular components.
相似化合物的比较
Similar Compounds
2-Phenoxypropionic acid: A simpler analog without the ester group.
2-(4-Chlorophenoxy)propionic acid: Contains a chlorine substituent on the aromatic ring.
2-(4-Bromophenoxy)propionic acid: Contains a bromine substituent on the aromatic ring.
Uniqueness
2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester is unique due to the presence of the alpha-(1-pyrrolidinylmethyl)benzyl ester group, which imparts distinct chemical and biological properties. This structural feature may enhance its interaction with specific molecular targets, leading to unique biological activities.
属性
CAS 编号 |
102597-66-0 |
|---|---|
分子式 |
C21H25NO3 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
(1-phenyl-2-pyrrolidin-1-ylethyl) 2-phenoxypropanoate |
InChI |
InChI=1S/C21H25NO3/c1-17(24-19-12-6-3-7-13-19)21(23)25-20(16-22-14-8-9-15-22)18-10-4-2-5-11-18/h2-7,10-13,17,20H,8-9,14-16H2,1H3 |
InChI 键 |
VLNBYJUVKJMTPE-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OC(CN1CCCC1)C2=CC=CC=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


